Ethyl 2-(carbamoylsulfamoyl)benzoate is a chemical compound with the molecular formula . It is classified as an ester, specifically a benzoate derivative, and contains a carbamoylsulfamoyl functional group. This compound is notable for its potential applications in scientific research, particularly in the field of biochemistry and pharmaceuticals.
Ethyl 2-(carbamoylsulfamoyl)benzoate is synthesized from benzoic acid derivatives through esterification processes. The compound is primarily produced in laboratory settings and may also be available through chemical suppliers specializing in organic compounds.
The synthesis of ethyl 2-(carbamoylsulfamoyl)benzoate typically involves the following steps:
The molecular structure of ethyl 2-(carbamoylsulfamoyl)benzoate can be represented by its IUPAC name and various structural formulas:
Property | Value |
---|---|
CAS Number | 95473-35-1 |
InChI Key | PARSZYDXLXVEGG-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)N |
Ethyl 2-(carbamoylsulfamoyl)benzoate can undergo several chemical reactions:
The mechanism of action for ethyl 2-(carbamoylsulfamoyl)benzoate involves interactions with specific molecular targets such as enzymes or receptors. The carbamoylsulfamoyl group allows for hydrogen bonding and other interactions with active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. This characteristic makes it particularly valuable in pharmaceutical applications where enzyme inhibition is desired.
Ethyl 2-(carbamoylsulfamoyl)benzoate exhibits typical properties of organic esters:
Ethyl 2-(carbamoylsulfamoyl)benzoate has various applications in scientific research:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: